3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine
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Overview
Description
3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a difluoroethoxy group, an iodine atom, and a methyl group attached to the pyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions using iodine or iodine monochloride.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced through nucleophilic substitution reactions using difluoroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)-2-chloro-6-methylpyridine: Similar structure but with a chlorine atom instead of iodine.
3-(2,2-Difluoroethoxy)-2-bromo-6-methylpyridine: Similar structure but with a bromine atom instead of iodine.
3-(2,2-Difluoroethoxy)-2-fluoro-6-methylpyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(2,2-Difluoroethoxy)-2-iodo-6-methylpyridine imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with other molecules. This can result in different reaction pathways and biological activities, making this compound a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-2-iodo-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2INO/c1-5-2-3-6(8(11)12-5)13-4-7(9)10/h2-3,7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSMPEOYSHBZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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